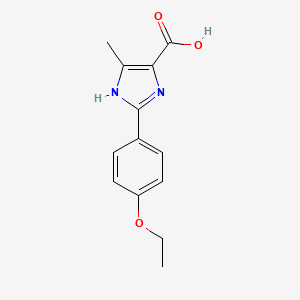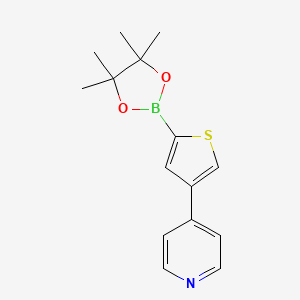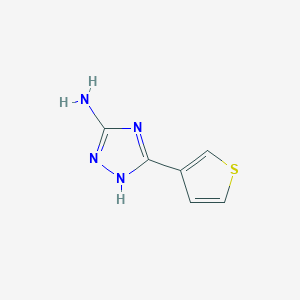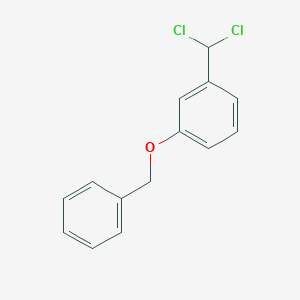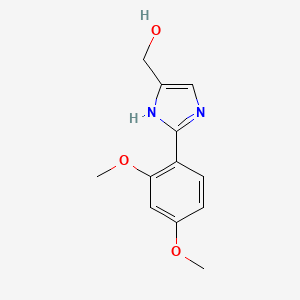
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the imidazole ring, along with a methanol group at the 5-position. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)imidazole-5-methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . Another method involves the use of internal alkynes and iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ to yield the imidazole .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using multicomponent reactions. These reactions involve the use of readily available starting materials, such as 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate, in the presence of a catalyst like diethyl ammonium hydrogen phosphate. This method is advantageous due to its cost-effectiveness, reusability of the catalyst, and high yields .
化学反应分析
Types of Reactions
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the imidazole ring or the methanol group, using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted imidazole derivatives .
科学研究应用
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2,4-Dimethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 2,4,5-Triphenyl imidazole
- 2,4,5-Trisubstituted imidazoles
- 1,2,4,5-Tetra-substituted imidazoles
Uniqueness
2-(2,4-Dimethoxyphenyl)imidazole-5-methanol is unique due to the presence of the dimethoxyphenyl group, which can enhance its biological activity and chemical reactivity compared to other imidazole derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
[2-(2,4-dimethoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O3/c1-16-9-3-4-10(11(5-9)17-2)12-13-6-8(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI 键 |
HZXGUULAFFOPNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=NC=C(N2)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


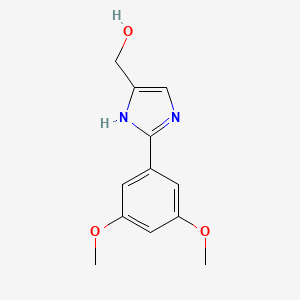

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
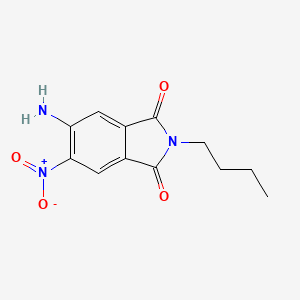
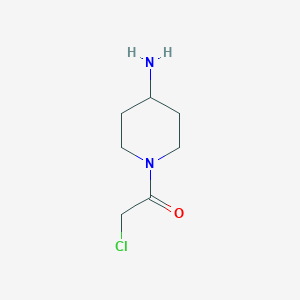
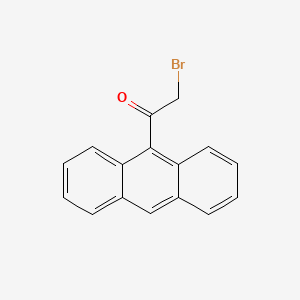

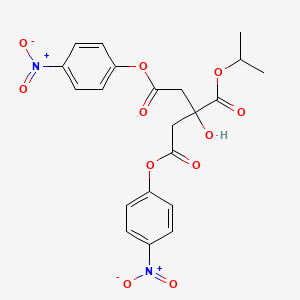
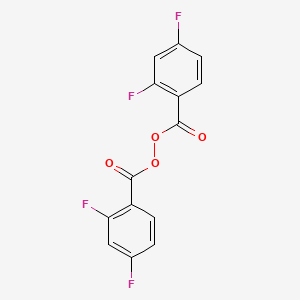
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
